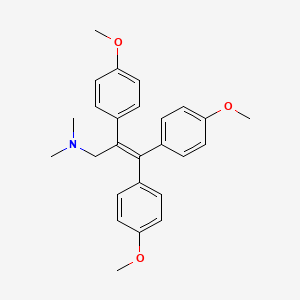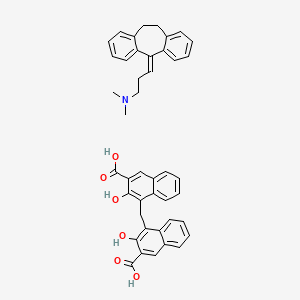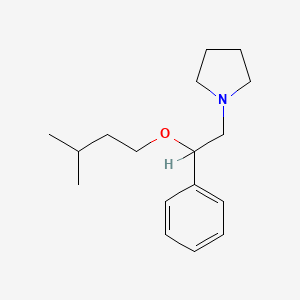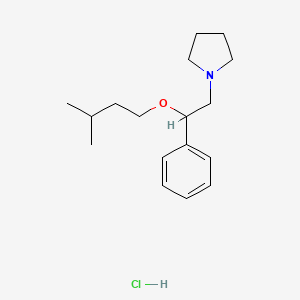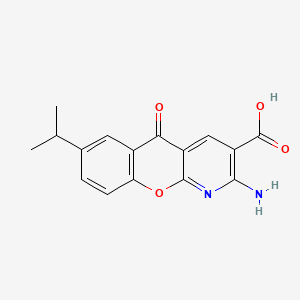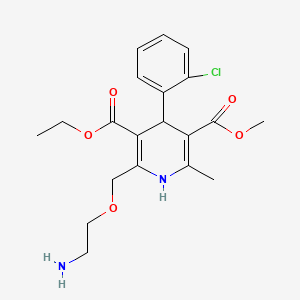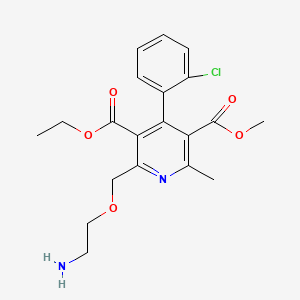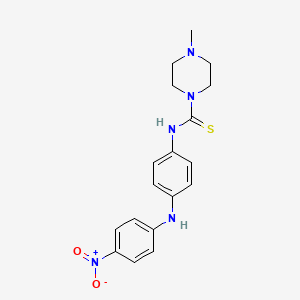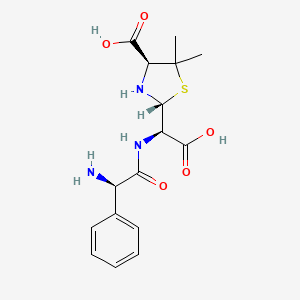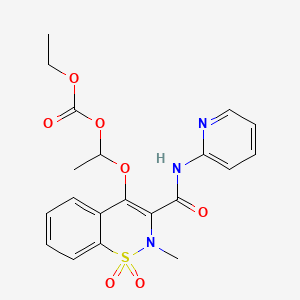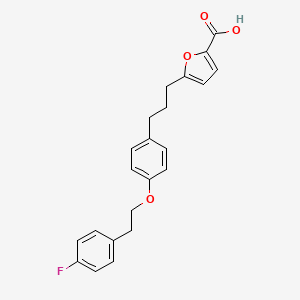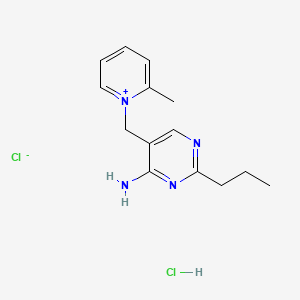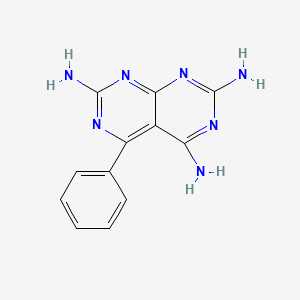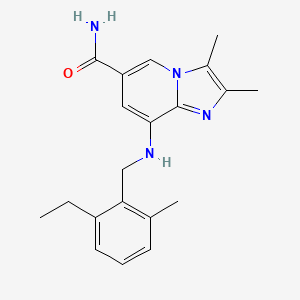
Ar-H047108 free base
Vue d'ensemble
Description
Ar-H047108 free base is an imidazopyridine potassium competitive acid blocker (P-CAB). This drug may be used to treat early stellate cell activation and veno-occlusive-disease (VOD)-like hepatotoxicity.
Applications De Recherche Scientifique
Automation in Experimental Facilities : Ranawake (2015) discussed the automation of free-flight spark ranges in the Aerodynamic and Transonic Experimental Facilities at the US Army Research Laboratory. This is relevant for studies involving high-speed projectiles and aerodynamics (Ranawake, 2015).
Augmented Reality in Science Education : Cheng and Tsai (2013) explored how augmented reality (AR) technology can be utilized in science education. They identified image-based AR and location-based AR as two major approaches, which have different applications in enhancing students' learning experiences in science (Cheng & Tsai, 2013).
Bio-Based and Bio-Inspired Materials Research : McElhinny and Becker (2014) focused on emerging research opportunities in bio-based and bio-inspired materials at the U.S. Army Research Office. This research is significant for developing new materials using biology or integrating biology with synthetic materials (McElhinny & Becker, 2014).
Augmented Reality in Manufacturing : Ong, Yuan, and Nee (2008) provided a comprehensive survey of augmented reality applications in manufacturing, highlighting its potential and development in various industrial operations (Ong, Yuan, & Nee, 2008).
Economic Impacts of Academic Research Spin-Offs : Vincett (2010) analyzed the economic impacts of spin-off companies from academic research, providing insights into the commercialization and economic contribution of scientific research (Vincett, 2010).
Propriétés
Numéro CAS |
248281-68-7 |
|---|---|
Nom du produit |
Ar-H047108 free base |
Formule moléculaire |
C20H24N4O |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C20H24N4O/c1-5-15-8-6-7-12(2)17(15)10-22-18-9-16(19(21)25)11-24-14(4)13(3)23-20(18)24/h6-9,11,22H,5,10H2,1-4H3,(H2,21,25) |
Clé InChI |
IDSZXCFCCNVXER-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |
SMILES canonique |
CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,3-dimethyl-8-(2-ethyl-6-methylbenzylamino)imidazo(1,2-a)pyridine-6-carboxamide AR H047108 AR-H047108 ARH047108 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

